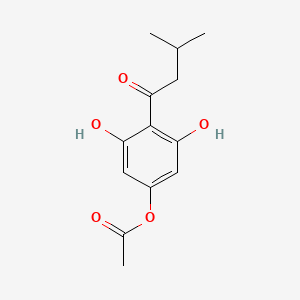
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate is a compound that combines the structural features of benzothiazole and sulfonic acid with a benzyl carbamimidothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-2-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . Another method includes the use of 2-aminothiophenol and aldehydes in the presence of catalysts such as samarium triflate . The reaction conditions typically involve mild temperatures and aqueous media to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of 1,3-benzothiazole-2-sulfonic acid often involves large-scale reactions using similar synthetic routes as mentioned above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzothiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-benzothiazole-2-sulfonic acid;benzyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its structure and functional groups. The benzothiazole ring is known to interact with biological molecules through hydrogen bonding and π-π interactions, influencing the activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the sulfonic acid and benzyl carbamimidothioate groups.
2-Mercaptobenzothiazole: A related compound used as a rubber accelerator and in the synthesis of other benzothiazole derivatives.
Benzoxazole: A compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring, leading to different chemical properties.
Uniqueness
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate is unique due to the presence of both sulfonic acid and benzyl carbamimidothioate groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63181-83-9 |
|---|---|
Molekularformel |
C15H15N3O3S3 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
1,3-benzothiazole-2-sulfonic acid;benzyl carbamimidothioate |
InChI |
InChI=1S/C8H10N2S.C7H5NO3S2/c9-8(10)11-6-7-4-2-1-3-5-7;9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10,11) |
InChI-Schlüssel |
CVBXZAKBQHUFNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


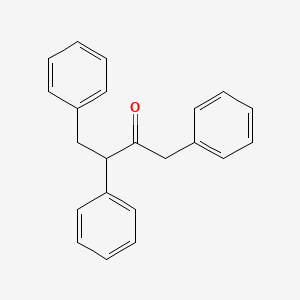
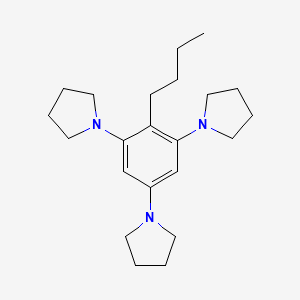
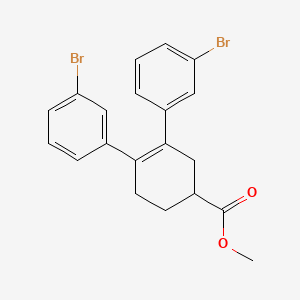
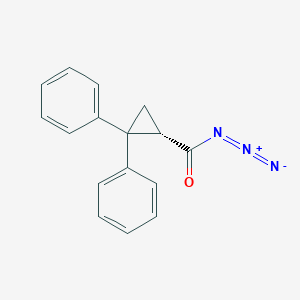

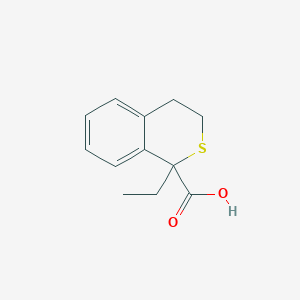


![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
